molecular formula C11H15NO2 B3225110 methyl (2S)-2-amino-3-(4-methylphenyl)propanoate CAS No. 124575-72-0

methyl (2S)-2-amino-3-(4-methylphenyl)propanoate

Cat. No.: B3225110
CAS No.: 124575-72-0
M. Wt: 193.24 g/mol
InChI Key: QVZIYYPEOJATPO-JTQLQIEISA-N
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Description

Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate is a chiral α-amino acid ester featuring a 4-methylphenyl (p-tolyl) substituent at the β-position and a methyl ester group. This compound belongs to the family of non-proteinogenic amino acid derivatives, which are widely utilized in medicinal chemistry and peptide synthesis due to their structural versatility and metabolic stability. The (2S)-configuration at the α-carbon ensures chirality, which is critical for interactions in biological systems, such as enzyme binding or receptor modulation .

The compound is synthesized via methods common to amino acid esters, including esterification of corresponding carboxylic acids or selective protection/deprotection strategies. For instance, similar derivatives (e.g., indole-containing analogs) are prepared using palladium-catalyzed C–H functionalization or peptide coupling reagents like EDC•HCl . Applications include its use as a building block in drug discovery, particularly for designing enzyme inhibitors or fluorescent probes .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIYYPEOJATPO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of immobilized enzymes or solid acid catalysts can enhance the yield and purity of the ester. Continuous flow reactors are also employed to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Ring Substituents

Compound Name Substituent on Phenyl Ring Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-CH₃ Methyl C₁₁H₁₅NO₂ 193.24 Drug intermediates, chiral scaffolds
tert-Butyl (2S)-2-amino-3-(4-methylphenyl)propanoate 4-CH₃ tert-Butyl C₁₄H₂₁NO₂ 235.32 Enhanced steric bulk for peptide stability
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate 4-OCH₃ Methyl C₁₁H₁₅NO₃ 209.24 Fluorescent probes, metabolic studies
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-F Methyl C₁₀H₁₂FNO₂ 197.21 Radiolabeling precursors
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 2-Naphthyl Methyl C₁₄H₁₆ClNO₂ 265.74 Protein-protein interaction inhibitors

Key Observations :

  • Steric and Electronic Effects : The 4-methyl group (electron-donating) enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-F in ). tert-Butyl esters () improve stability against hydrolysis but reduce reactivity in coupling reactions.
  • Biological Relevance: The 4-methoxy derivative () is used in fluorescent amino acids, while naphthyl-substituted analogs () show affinity for hydrophobic binding pockets in proteins.

Key Observations :

  • Efficiency : Palladium-catalyzed methods () achieve higher yields (>90%) compared to Boc-based strategies (52% in ).
  • Scope : Biphenyl derivatives () require multi-step protocols, whereas indole-containing analogs () are synthesized regioselectively.

Pharmacological and Industrial Relevance

  • Medical Intermediates : The 4-methylphenyl variant (target compound) is marketed as a high-purity (97%) intermediate for drug discovery .
  • Enzyme Inhibitors : Biphenyl-substituted derivatives (e.g., compound 104 in ) inhibit PDZ domain interactions, a target in cancer therapy.
  • Fluorescent Probes: Pyridyl and diaminophenyl analogs () exhibit tunable fluorescence for bioimaging.

Biological Activity

Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 207.27 g/mol
  • Functional Groups : Amino group, ester group, aromatic ring

The presence of both an amino and an ester functional group contributes to the compound's unique reactivity and biological interactions.

The biological activity of this compound is mediated through several biochemical pathways:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine that may interact with various cellular pathways.
  • Protein Interaction : The aromatic amine can form hydrogen bonds and π-π interactions with proteins, potentially modulating their function.
  • Enzyme Modulation : The compound may act by binding to specific enzymes or receptors, influencing their activity in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, demonstrating its ability to scavenge free radicals effectively.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have shown antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents.
  • Anti-inflammatory Effects : The compound is also being investigated for its potential to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations can impact the reactivity and biological profile of similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₅NO₂Combination of amino and ester groups
Ethyl 2-[(4-methylphenyl)amino]propanoateC₁₂H₁₇NO₂Similar structure with variations in functional groups
Methyl 2-[4-(dimethylamino)phenyl]propanoateC₁₂H₁₉NPresence of dimethylamine group enhances solubility

Antioxidant Activity

A study evaluated the antioxidant capacity using the DPPH radical scavenging method. The results indicated that this compound exhibited a scavenging ability comparable to well-known antioxidants like ascorbic acid.

Antiproliferative Activity

In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines. For instance, one study reported a reduction in viability by up to 46% in triple-negative breast cancer cells at specific concentrations.

Inflammation Modulation

Research has shown that this compound can inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential role in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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